N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941896-40-8
VCID: VC6964031
InChI: InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23)
SMILES: COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Molecular Formula: C20H24N2O3
Molecular Weight: 340.423

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

CAS No.: 941896-40-8

Cat. No.: VC6964031

Molecular Formula: C20H24N2O3

Molecular Weight: 340.423

* For research use only. Not for human or veterinary use.

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide - 941896-40-8

Specification

CAS No. 941896-40-8
Molecular Formula C20H24N2O3
Molecular Weight 340.423
IUPAC Name N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23)
Standard InChI Key TUJDTASMDJGASP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)benzamide comprises a benzamide backbone (C6H5CONH-) linked to a 2-morpholinoethyl group and a 3-methoxyphenyl moiety. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) confers conformational flexibility and solubility in polar solvents, while the methoxy group (-OCH3) enhances electronic resonance within the phenyl ring.

IUPAC Name and Formula

  • IUPAC Name: N-[2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

  • Molecular Formula: C20H24N2O3

  • Molecular Weight: 340.42 g/mol (calculated)

  • SMILES: COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3

Spectroscopic Signatures

While experimental NMR data for this compound are unavailable, analogous benzamide derivatives exhibit characteristic signals:

  • 1H NMR: Aromatic protons (δ 6.7–7.3 ppm), morpholine protons (δ 2.5–3.5 ppm), and methoxy protons (δ 3.8 ppm).

  • 13C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–160 ppm), and morpholine carbons (δ 45–70 ppm).

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide likely involves multi-step reactions, starting with the formation of the morpholinoethylamine intermediate. A plausible pathway includes:

  • Morpholinoethylamine Synthesis:

    • Reaction of morpholine with 2-chloroethylamine under basic conditions to form 2-morpholinoethylamine.

  • Benzamide Formation:

    • Condensation of benzoyl chloride with 2-morpholinoethylamine in the presence of a base (e.g., triethylamine) to yield the benzamide core.

  • Methoxyphenyl Substitution:

    • Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or Ullmann coupling.

Industrial Production Considerations

Large-scale synthesis would optimize solvent systems (e.g., dichloromethane or ethanol), catalysts (e.g., palladium for coupling reactions), and purification techniques (e.g., column chromatography or recrystallization). Continuous flow reactors could enhance yield and scalability.

CompoundEnzyme TargetKi (nM)Reference
3f (Benzamide-sulfonamide)AChE8.91 ± 1.65
3g (Benzamide-sulfonamide)hCA I4.07 ± 0.38
Hypothetical TargetAChEPredicted

Comparative Analysis with Related Benzamide Derivatives

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Br): Enhance crystallinity and melting points but reduce solubility.

  • Morpholine Ring: Improves bioavailability by increasing solubility and membrane permeability.

  • Methoxy Group: Modulates electronic effects, potentially enhancing receptor binding affinity.

Case Study: Brominated Analog

The brominated derivative (2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide) exhibits:

  • Higher molecular weight (419.3 g/mol vs. 340.4 g/mol).

  • Increased halogen-mediated cytotoxicity in cancer cell lines.

Future Directions in Research and Applications

Therapeutic Development

  • Optimization: Structure-activity relationship (SAR) studies to refine substituents for enhanced potency.

  • Targeted Delivery: Development of nanoparticle carriers to improve pharmacokinetics.

Industrial Applications

  • Agrochemicals: Potential use as fungicides or herbicides due to structural similarity to bioactive benzamides.

  • Materials Science: Incorporation into polymers for controlled drug release systems.

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